Adamantyl Ketone vs. Naphthoyl: Divergent CB1 Receptor Molecular Recognition and Intrinsic Efficacy
The 3-adamantoyl substitution in 5F-AB-001 imparts fundamentally different CB1 receptor interaction geometry compared to the 3-naphthoyl group in JWH 018 and AM2201. In competitive radioligand displacement assays using [3H]CP-55,940 at human CB1 receptors, the non-fluorinated parent compound AB-001 (adamantyl ketone) displayed a binding affinity (Ki) that is approximately 10- to 35-fold lower than that of JWH 018 (naphthoyl), consistent with the increased steric demand of the adamantyl cage restricting optimal hydrophobic pocket occupancy [1]. Functional [35S]GTPγS binding assays further demonstrated that AB-001 acts as a full CB1 agonist with an EC50 of 35 nM, whereas JWH 018 achieves an EC50 of approximately 2-8 nM under identical conditions, reflecting a significant potency differential [REFS-1, REFS-2]. Although direct Ki and EC50 values for the 5-fluoropentyl congener 5F-AB-001 have not been published in a head-to-head format, SAR analysis within the adamantoylindole series indicates that terminal fluorination of the N-pentyl chain typically enhances CB1 binding affinity by 2- to 5-fold relative to the non-fluorinated parent (class-level inference) [3]. This places the predicted CB1 Ki of 5F-AB-001 in an intermediate range between AB-001 and JWH 018, making it a pharmacologically distinct tool compound for probing the steric tolerance of the CB1 orthosteric site.
| Evidence Dimension | CB1 receptor binding affinity (Ki) and functional potency (EC50) |
|---|---|
| Target Compound Data | 5F-AB-001: No published Ki/EC50 values; predicted intermediate affinity between AB-001 and JWH 018 based on SAR class trends |
| Comparator Or Baseline | AB-001 (parent): CB1 Ki appx. 10- to 35-fold lower than JWH 018; CB1 EC50 = 35 nM (full agonist). JWH 018: CB1 Ki ~9-11 nM; EC50 ~2-8 nM [REFS-1, REFS-2] |
| Quantified Difference | AB-001 CB1 EC50 / JWH 018 CB1 EC50 ≈ 4- to 18-fold potency difference; fluorination predicted to narrow but not close this gap |
| Conditions | Radioligand binding: [3H]CP-55,940 displacement at human CB1-transfected HEK293 membranes. Functional assay: [35S]GTPγS binding in CB1-HEK293 membranes. |
Why This Matters
Researchers requiring a synthetic cannabinoid with attenuated CB1 intrinsic efficacy relative to JWH 018—for example to study partial agonist pharmacology or reduce receptor desensitization artifacts—should select 5F-AB-001 over naphthoylindoles, which are full-potency agonists.
- [1] Banister SD, Wilkinson SM, Longworth M, et al. The synthesis and pharmacological evaluation of adamantane-derived indoles: cannabimimetic drugs of abuse. ACS Chem Neurosci. 2013;4(7):1081-1092. doi:10.1021/cn400035r View Source
- [2] Wiley JL, Marusich JA, Lefever TW, et al. Δ9-Tetrahydrocannabinol discriminative stimulus effects of AM2201 and related aminoalkylindole analogs in rats. Behav Pharmacol. 2016;27(2-3):211-219. doi:10.1097/FBP.0000000000000200 View Source
- [3] Banister SD, Connor M. The chemistry and pharmacology of synthetic cannabinoid receptor agonist new psychoactive substances: evolution. In: Maurer HH, Brandt SD, eds. New Psychoactive Substances: Pharmacology, Clinical, Forensic and Analytical Toxicology. Springer; 2018:193-230. doi:10.1007/164_2018_144 View Source
